molecular formula C17H13BrO3 B14399674 8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 87165-56-8

8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14399674
CAS No.: 87165-56-8
M. Wt: 345.2 g/mol
InChI Key: FHHMFIZLDHMAKF-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a bromomethyl group at the 8th position and a methoxyphenyl group at the 2nd position on the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 4-hydroxycoumarin.

    Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, to form an intermediate.

    Bromination: The intermediate is then subjected to bromination using a brominating agent, such as N-bromosuccinimide (NBS), to introduce the bromomethyl group at the 8th position of the benzopyran ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.

    Reduction Reactions: Reduction of the compound can yield alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Typical conditions involve the use of polar solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, or amines substituted at the bromomethyl position.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt cellular processes and pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl Bromide: Similar in structure but lacks the benzopyran ring.

    4-Bromomethylphenylsulfonyl-4-methoxyphenylamine: Contains a bromomethyl group and a methoxyphenyl group but differs in the overall structure.

Uniqueness

8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is unique due to the presence of both the benzopyran ring and the bromomethyl group, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

87165-56-8

Molecular Formula

C17H13BrO3

Molecular Weight

345.2 g/mol

IUPAC Name

8-(bromomethyl)-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H13BrO3/c1-20-13-7-5-11(6-8-13)16-9-15(19)14-4-2-3-12(10-18)17(14)21-16/h2-9H,10H2,1H3

InChI Key

FHHMFIZLDHMAKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CBr

Origin of Product

United States

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